molecular formula C22H18F6N2O4 B11563628 diethyl (2E,2'E)-2,2'-(biphenyl-4,4'-diyldinitrilo)bis(trifluoropropanoate)

diethyl (2E,2'E)-2,2'-(biphenyl-4,4'-diyldinitrilo)bis(trifluoropropanoate)

Cat. No.: B11563628
M. Wt: 488.4 g/mol
InChI Key: XGGPBDUHXRYYDM-UHFFFAOYSA-N
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Description

ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and a biphenyl moiety

Preparation Methods

The synthesis of ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE involves several steps. One common synthetic route includes the condensation of 4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL with ethyl 2-bromo-3,3,3-trifluoropropanoate under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and scalability .

Chemical Reactions Analysis

ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The biphenyl moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE include:

    ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE: A similar compound with slight variations in the substituents on the biphenyl moiety.

    ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE: Another related compound with different functional groups attached to the ethyl ester.

    ETHYL (2E)-2-({4’-[(E)-(3-ETHOXY-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)-3,3,3-TRIFLUOROPROPANOATE: A compound with a similar core structure but different substituents on the trifluoromethyl groups.

These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.

Properties

Molecular Formula

C22H18F6N2O4

Molecular Weight

488.4 g/mol

IUPAC Name

ethyl 2-[4-[4-[(3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-ylidene)amino]phenyl]phenyl]imino-3,3,3-trifluoropropanoate

InChI

InChI=1S/C22H18F6N2O4/c1-3-33-19(31)17(21(23,24)25)29-15-9-5-13(6-10-15)14-7-11-16(12-8-14)30-18(22(26,27)28)20(32)34-4-2/h5-12H,3-4H2,1-2H3

InChI Key

XGGPBDUHXRYYDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NC1=CC=C(C=C1)C2=CC=C(C=C2)N=C(C(=O)OCC)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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